molecular formula C5H10ClNO2 B13917230 Methyl 2-amino-3-chlorobutanoate CAS No. 100606-82-4

Methyl 2-amino-3-chlorobutanoate

Cat. No.: B13917230
CAS No.: 100606-82-4
M. Wt: 151.59 g/mol
InChI Key: RLSIAHTWMIICMW-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-chlorobutanoate is a chemical compound with the molecular formula C5H10ClNO2. It is a derivative of butanoic acid, featuring an amino group at the second position and a chlorine atom at the third position.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-amino-3-chlorobutanoate can be synthesized through several methods. One common approach involves the reaction of 2-amino-3-chlorobutyric acid with methanol in the presence of a catalyst. The reaction typically occurs under reflux conditions, with the use of an acid catalyst such as sulfuric acid to facilitate esterification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as temperature control and catalyst concentration, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-chlorobutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: 2-amino-3-hydroxybutanoate.

    Oxidation: 2-amino-3-chlorobutanone.

    Reduction: 2-amino-3-chlorobutanol.

Scientific Research Applications

Methyl 2-amino-3-chlorobutanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of methyl 2-amino-3-chlorobutanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-3-hydroxybutanoate
  • Methyl 2-amino-3-chloropropanoate
  • Ethyl 2-amino-3-chlorobutanoate

Uniqueness

Methyl 2-amino-3-chlorobutanoate is unique due to the presence of both an amino group and a chlorine atom on the butanoate backbone. This combination of functional groups allows for diverse chemical reactivity and potential biological activity, distinguishing it from other similar compounds .

Properties

CAS No.

100606-82-4

Molecular Formula

C5H10ClNO2

Molecular Weight

151.59 g/mol

IUPAC Name

methyl 2-amino-3-chlorobutanoate

InChI

InChI=1S/C5H10ClNO2/c1-3(6)4(7)5(8)9-2/h3-4H,7H2,1-2H3

InChI Key

RLSIAHTWMIICMW-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(=O)OC)N)Cl

Origin of Product

United States

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